molecular formula C9H8O5 B11720417 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid

3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B11720417
M. Wt: 196.16 g/mol
InChI Key: MFYJHNSYMFVVOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the methoxycarbonyl and propenoic acid functionalities. One common method involves the esterification of furan-2-carboxylic acid followed by a Wittig reaction to introduce the propenoic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

  • 3-(Furan-2-yl)prop-2-enoic acid
  • 3-(Methoxycarbonyl)furan-2-yl)acrylic acid
  • 3-(Furan-2-yl)acrylic acid

Comparison: 3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of both the methoxycarbonyl and propenoic acid functionalities, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity due to these functional groups .

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H8O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h2-5H,1H3,(H,10,11)

InChI Key

MFYJHNSYMFVVOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1)C=CC(=O)O

Origin of Product

United States

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